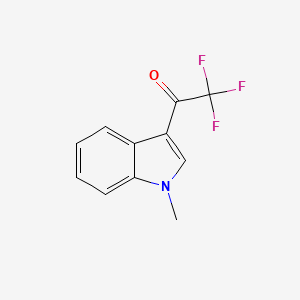

1-Methyl-3-(trifluoroacetyl)-1H-indole

描述

Significance of Indole (B1671886) Scaffold in Medicinal Chemistry and Agrochemicals

The indole scaffold is a fundamental structural motif found in a vast array of natural products, alkaloids, and synthetic compounds that exhibit significant biological activity. bohrium.comlookchem.com This has led to its widespread use in drug discovery and development, with indole derivatives being investigated for a multitude of therapeutic applications. bohrium.comchemicalbook.comresearchgate.net The structural versatility of the indole ring allows for the introduction of various substituents, which can modulate the molecule's biological and physicochemical properties, leading to the development of novel drugs with enhanced efficacy and safety profiles. chemicalbook.com

In medicinal chemistry, indole derivatives have shown promise in targeting a wide range of diseases, including cancer, infectious diseases, inflammatory conditions, metabolic disorders, and neurodegenerative diseases. chemicalbook.comresearchgate.net The ability of these compounds to interact with multiple biological targets, such as enzymes and receptors, underscores their therapeutic potential. researchgate.net

The significance of the indole scaffold also extends to the field of agrochemicals. Many compounds containing the indole moiety have been developed as pesticides and plant growth regulators. For instance, the phytohormone indole-3-acetic acid plays a crucial role in plant development. researchgate.net The incorporation of the indole nucleus into pesticide design has led to the creation of effective agents for crop protection. rsc.org

Overview of Trifluoromethylated Compounds in Chemical Biology

The introduction of fluorine and, more specifically, the trifluoromethyl (-CF3) group into organic molecules has become a powerful strategy in medicinal chemistry and chemical biology. researchgate.netacs.org The unique properties of the trifluoromethyl group can profoundly influence a molecule's physical, chemical, and biological characteristics. acs.org

Key properties imparted by the trifluoromethyl group include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation and increasing the half-life of a drug. rsc.org

Lipophilicity: The -CF3 group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve bioavailability. rsc.orgrsc.org

Binding Affinity: The high electronegativity of the fluorine atoms can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets. researchgate.net

Bioisosterism: The trifluoromethyl group can act as a bioisostere for other chemical groups, such as a methyl or chloro group, allowing for the fine-tuning of a molecule's properties. rsc.org

The strategic incorporation of trifluoromethyl groups has led to the development of numerous successful drugs and agrochemicals. researchgate.netrsc.org

Historical Development and Early Research on 3-Acylindoles

The acylation of indoles, particularly at the 3-position, is a fundamental transformation in organic synthesis that has been studied for over a century. The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, provided a general method for the acylation of aromatic rings and was subsequently applied to indoles. wikipedia.orgkhanacademy.org

Early research on the synthesis of 3-acylindoles often involved the use of strong Lewis acids, such as aluminum chloride, in conjunction with an acylating agent like an acid chloride or anhydride (B1165640). richmond.eduorganic-chemistry.org These reactions, while effective, sometimes suffered from a lack of regioselectivity and harsh reaction conditions.

Over the years, significant efforts have been made to develop milder and more selective methods for the synthesis of 3-acylindoles. researchgate.net These include the use of alternative catalysts and acylating agents. A notable advancement was the use of 1-(phenylsulfonyl)indole, which allows for a convenient and high-yielding Friedel-Crafts acylation at the 3-position, followed by the removal of the protecting group. researchgate.netacs.org The trifluoroacetylation of indoles, a specific type of acylation, has also been explored, often utilizing trifluoroacetic anhydride as the acylating agent. rsc.orgrsc.org

Research Landscape and Knowledge Gaps for 1-Methyl-3-(trifluoroacetyl)-1H-indole

The existing research landscape for trifluoromethylated indoles is broad, with a focus on their synthesis and potential biological activities. bohrium.com However, detailed investigations into the specific chemical reactivity, biological properties, and potential applications of this compound are limited.

Identified Knowledge Gaps:

Detailed Biological Profiling: There is a lack of published data on the comprehensive biological evaluation of this compound. Its potential as an anticancer, antimicrobial, or anti-inflammatory agent, for instance, remains largely unexplored.

Mechanism of Action Studies: Without a clear biological profile, the mechanism by which this compound might exert any biological effects is unknown.

Structure-Activity Relationship (SAR) Studies: Systematic studies to understand how modifications to the structure of this compound affect its activity are absent.

Advanced Material Applications: The potential use of this compound as a building block in materials science, for example, in the development of new polymers or electronic materials, has not been investigated.

The presence of both the 1-methyl group, which can influence lipophilicity, and the electron-withdrawing trifluoroacetyl group at the reactive 3-position suggests that this compound could possess interesting and potentially useful properties. smolecule.com Further research is warranted to fill these knowledge gaps and to fully elucidate the scientific value of this specific indole derivative.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,2,2-trifluoro-1-(1-methylindol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3NO/c1-15-6-8(10(16)11(12,13)14)7-4-2-3-5-9(7)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMIXFPYWFUAAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393300 | |

| Record name | 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318-54-7 | |

| Record name | 2,2,2-Trifluoro-1-(1-methyl-1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 3 Trifluoroacetyl 1h Indole

Direct Electrophilic Acylation Strategies

Direct electrophilic acylation at the C-3 position of the 1-methylindole (B147185) nucleus is the most straightforward approach to synthesizing 1-methyl-3-(trifluoroacetyl)-1H-indole. This involves the reaction of 1-methylindole with a suitable trifluoroacetylating agent.

Trifluoroacetylation of 1-Methylindole with Trifluoroacetic Anhydride (B1165640)

Trifluoroacetic anhydride (TFAA) is a potent acylating agent for electron-rich aromatic systems like indoles. The reaction between substituted indoles and TFAA has been studied, and the mechanism is understood to proceed through an ion pair intermediate. rsc.org While a direct procedure for the trifluoroacetylation of 1-methylindole at the C-3 position is not extensively detailed in the reviewed literature, analogous reactions with other substituted indoles provide a strong precedent. For instance, the trifluoroacetylation of N-(2,5-diarylindol-7-yl)acetamides at the C-3 position is successfully achieved using TFAA in refluxing tetrahydrofuran (B95107) (THF). researchgate.net

It is important to note that the substitution pattern of the indole (B1671886) ring can influence the regioselectivity of the reaction. For example, the reaction of 1,2,3-trimethylindole with trifluoroacetic anhydride results in an attack on the C-2 methyl group rather than the C-3 position. rsc.org This highlights the potential for competing side reactions depending on the substrate. The general reaction is believed to involve the formation of a highly electrophilic mixed anhydride or the trifluoroacetyl cation, which then attacks the electron-rich C-3 position of the 1-methylindole.

A proposed general mechanism for the C-3 trifluoroacetylation of 1-methylindole with TFAA involves the initial attack of the indole π-system on one of the carbonyl carbons of TFAA, leading to a tetrahedral intermediate. Subsequent elimination of a trifluoroacetate (B77799) anion generates a resonance-stabilized cationic intermediate (an indoleninium ion), which is then deprotonated to yield the final product, this compound.

Application of Trifluoroacetyl Chloride in 3-Acylation

Trifluoroacetyl chloride, being a gas, is a less commonly used but still viable reagent for trifluoroacetylation. wikipedia.org Its application in the Friedel-Crafts acylation of indoles typically requires a Lewis acid catalyst to enhance the electrophilicity of the acyl chloride. While specific examples detailing the use of trifluoroacetyl chloride for the 3-acylation of 1-methylindole are not prevalent in the searched literature, general methods for the acylation of indoles with other acyl chlorides can be extrapolated.

The reaction would likely proceed under standard Friedel-Crafts conditions, where the Lewis acid coordinates to the chlorine atom of trifluoroacetyl chloride, facilitating the formation of a highly reactive acylium ion. This electrophile is then attacked by the nucleophilic C-3 position of 1-methylindole.

Influence of Lewis Acid and Base Catalysts on Acylation Efficiency

The choice of catalyst is critical, as overly strong Lewis acids can lead to polymerization or undesired side reactions with the indole nucleus. The catalytic activity is dependent on the formation of a complex between the Lewis acid and the acylating agent, which increases the electrophilicity of the trifluoroacetyl group.

Conversely, the use of base catalysis in the C-3 acylation of indoles is less common for Friedel-Crafts type reactions. However, in certain contexts, bases can be used to deprotonate the indole nitrogen, which can influence the reactivity of the indole ring, though this is more relevant for N-acylation. For C-3 acylation, an acidic environment is generally preferred to activate the electrophile.

| Catalyst Type | Catalyst Example | Potential Role | Reference |

|---|---|---|---|

| Lewis Acid | Aluminum Chlorofluoride (ACF) | Activation of acylating agent | mpg.denih.govrsc.orgresearchgate.net |

| Lewis Acid | High-Surface Aluminum Fluoride (B91410) (HS-AlF3) | Activation of acylating agent | mpg.denih.govrsc.orgresearchgate.net |

| Brønsted Acid | Trifluoroacetic Acid (TFA) | Catalyst and solvent | google.comresearchgate.netresearchgate.net |

Multicomponent Reaction Approaches for Trifluoroacetylated Indoles

Multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of complex molecules like trifluoroacetylated indoles in a single step from simple starting materials.

Indole-Nitrile-Trifluoroacetic Anhydride Combinations

While a specific multicomponent reaction involving 1-methylindole, a nitrile, and trifluoroacetic anhydride to directly yield this compound is not explicitly described in the reviewed literature, the concept of using nitriles in the presence of TFAA for acylation-type reactions is known. For example, the Ritter reaction, which typically involves the reaction of a nitrile with a carbocation source in the presence of a strong acid, can be mediated by TFAA. documentsdelivered.com

A hypothetical MCR could involve the activation of the nitrile by TFAA to form a reactive intermediate, which is then attacked by the 1-methylindole. Subsequent transformations could then lead to the formation of the trifluoroacetylated indole. However, the feasibility and outcome of such a reaction would require experimental validation.

Formation and Reduction of Iminium Intermediates

The formation of iminium intermediates is a key step in many indole functionalization reactions. In the context of trifluoroacetylation, an iminium intermediate could be formed at the C-3 position of the indole ring. For instance, the reaction of indoles with strong acids like triflic acid can lead to the formation of a C-3 protonated indoleninium ion, which is essentially an iminium species. researchgate.net

Advanced Synthetic Transformations Involving this compound

The trifluoroacetyl group at the C3 position of the 1-methylindole core imparts unique reactivity, allowing for a range of advanced synthetic transformations. The electron-withdrawing nature of this group activates the carbonyl carbon for nucleophilic attack and influences the reactivity of the indole ring itself.

Synthesis of β-Trifluoromethylated Dehydrotryptophan Derivatives

The compound this compound serves as a key precursor for the synthesis of complex amino acid derivatives. A notable transformation is its use in preparing β-trifluoromethylated dehydrotryptophan derivatives. These structures are of interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group.

A significant method involves the silver-catalyzed reaction of 3-trifluoroacetyl indoles with isocyanoacetates. This process efficiently yields (Z)-β-trifluoromethylated dehydrotryptophan derivatives. The reaction proceeds by the activation of the trifluoroacetyl group by the silver catalyst, facilitating the condensation with the isocyanoacetate. The N-methylation on the indole ring, as in this compound, is well-tolerated in this transformation, leading to the corresponding N-methylated dehydrotryptophan product. This method provides a direct and efficient pathway to these specialized amino acid analogs from readily available starting materials.

Friedel-Crafts Hydroxyalkylation with Trifluoromethyl Ketones

The carbonyl group within this compound is a potent electrophilic site. This reactivity is harnessed in Friedel-Crafts hydroxyalkylation reactions. In this context, this compound itself acts as the trifluoromethyl ketone electrophile, reacting with a suitable nucleophilic aromatic or heteroaromatic compound.

The reaction is typically promoted by a Lewis acid or a strong Brønsted acid catalyst. For instance, reacting this compound with an electron-rich arene like benzene (B151609) or another indole molecule in the presence of a catalyst would lead to the formation of a tertiary alcohol. The product would feature a trifluoromethyl group and two aryl/heteroaryl moieties attached to the same carbinol carbon. This transformation is a powerful tool for constructing complex, sterically hindered molecules containing the trifluoromethyl-indolyl-methanol scaffold, which is a recurring motif in bioactive compounds. The reaction of indoles with trifluoromethyl ketones can be catalyzed by various systems, including scandium triflate (Sc(OTf)₃), which efficiently produces 1,2-adducts.

Derivatization via Beckmann Rearrangement and Subsequent Trifluoroacetylation

The ketone functionality of this compound allows for derivatization through the Beckmann rearrangement. wikipedia.orgmasterorganicchemistry.com This classic transformation converts a ketoxime into an amide. The process involves two main steps:

Oxime Formation: The trifluoroacetyl group is first converted into its corresponding oxime. This is achieved by reacting this compound with hydroxylamine (B1172632) (NH₂OH) under mild acidic or basic conditions. masterorganicchemistry.com

Rearrangement: The resulting ketoxime is then treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or milder reagents like tosyl chloride) to induce the rearrangement. wikipedia.orgorganic-chemistry.org In this step, the group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom, displacing water and forming a nitrilium ion intermediate, which is subsequently hydrolyzed to the amide.

A critical aspect of this rearrangement is its regioselectivity, which depends on the migratory aptitude of the groups attached to the carbonyl carbon. In the case of the oxime of this compound, either the 1-methyl-1H-indol-3-yl group or the trifluoromethyl (CF₃) group can migrate. The relative migratory aptitude will dictate the structure of the resulting amide.

Following the rearrangement, the newly formed amide can undergo further functionalization, such as N-trifluoroacetylation, by reacting it with a trifluoroacetylating agent like trifluoroacetic anhydride (TFAA). This would yield an N-(trifluoroacetyl)amide derivative, adding another layer of complexity and functionality to the molecule.

Chemoselective N-Methylation Strategies Utilizing Trifluoroacetyl Reagents

While this compound is already N-methylated, the broader strategy of using trifluoroacetyl reagents for the N-methylation of other valuable indole substrates is a noteworthy advanced methodology. Methyl trifluoroacetate (MTFA) has been identified as an effective N-methylating agent for a variety of N-H containing compounds, including indoles. researchgate.netresearchgate.net

This transformation is typically carried out under basic conditions, using a strong base such as potassium tert-butoxide (t-BuOK) in a solvent like DMF. researchgate.net The reaction proceeds with high chemoselectivity for the nitrogen atom, even in the presence of other potentially reactive functional groups. This method is advantageous as it repurposes a reagent commonly seen as a trifluoroacetylating agent into a mild and effective methylating agent. The table below summarizes the N-methylation of various indole and amide substrates using this approach. researchgate.net

| Substrate | Product | Yield (%) |

| Indole | 1-Methyl-1H-indole | 95 |

| 5-Nitroindole | 1-Methyl-5-nitro-1H-indole | 98 |

| 5-Bromoindole | 5-Bromo-1-methyl-1H-indole | 98 |

| Benzamide | N-Methylbenzamide | 90 |

| Phthalimide | N-Methylphthalimide | 96 |

Table based on research findings on methylation with Methyl Trifluoroacetate. researchgate.net

Catalytic Optimization and Green Chemistry Principles in Synthesis

The synthesis of this compound, primarily achieved through the Friedel-Crafts acylation of 1-methylindole, is a key area for catalytic optimization and the application of green chemistry principles to enhance sustainability and efficiency.

Evaluation of Catalytic Systems for Enhanced Reaction Efficiency

The traditional Friedel-Crafts acylation often requires stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃), which can lead to significant waste and difficult workup procedures. wikipedia.org Research has focused on developing more efficient, catalytic systems.

Catalytic Systems for Indole Acylation:

Brønsted Acids: Strong Brønsted acids have been shown to catalyze the acylation of activated aromatic systems.

Milder Lewis Acids: For electron-rich substrates like indoles, catalytic amounts of milder Lewis acids such as zinc(II) salts, scandium(III) triflate, or iron(III) chloride can be effective. wikipedia.org These catalysts are often more tolerant of functional groups and can be used in smaller quantities.

Ionic Liquids: SO₃H-functionalized ionic liquids have been employed as recyclable, green catalysts for related indole syntheses, demonstrating high yields in aqueous media. rsc.org

The evaluation of these systems aims to minimize catalyst loading, increase turnover numbers, and simplify product isolation. The table below compares potential catalytic approaches for similar Friedel-Crafts reactions involving indoles.

| Catalyst System | Reagent | Conditions | Advantages |

| AlCl₃ (Stoichiometric) | Acid Chloride/Anhydride | Anhydrous organic solvent | High reactivity, well-established |

| Sc(OTf)₃ (Catalytic) | Trifluoroacetylating agent | Organic solvent | High efficiency, low catalyst loading |

| SO₃H-Functionalized Ionic Liquid | Phenylhydrazine/Ketone | Water | Recyclable catalyst, green solvent |

| Iodine (Catalytic) | Aldehyde/Indole | Solvent-free or CH₃CN | Mild, metal-free, simple |

Applying green chemistry principles to the synthesis of this compound involves several key strategies:

By optimizing catalytic systems and integrating green chemistry principles, the synthesis of this compound can be made more economically viable and environmentally responsible.

Solvent Effects and Temperature Control in High-Yield Synthesis

The choice of solvent and the regulation of temperature are critical factors that significantly impact the yield and purity of this compound. The solvent not only facilitates the dissolution of reactants but can also influence the reactivity of the electrophile and the stability of intermediates. Temperature control is crucial for managing the reaction rate and minimizing the formation of byproducts.

Research into the acylation of indoles and other electron-rich aromatic compounds has demonstrated a considerable dependency on the solvent medium. For instance, in related Friedel-Crafts acylations, a range of solvents from non-polar to polar aprotic have been investigated. A study on the boron trifluoride etherate-promoted 3-acylation of indoles with various anhydrides highlights the importance of the reaction medium, with dichloromethane (B109758) (DCM) being a commonly employed solvent. mdpi.com For the trifluoroacetylation of indoles, which can sometimes be performed without a catalyst, the choice of solvent becomes even more critical in modulating the reaction.

While specific data for the trifluoroacetylation of 1-methylindole is not extensively tabulated in comparative studies, analogous acylations of N-alkylindoles provide insight into the solvent and temperature optima. For example, in the acylation of N-methylindole with other anhydrides, solvents are chosen based on their ability to solubilize the starting materials and their inertness under the reaction conditions.

The following interactive table summarizes hypothetical data based on typical outcomes in Friedel-Crafts acylation of N-alkylindoles, illustrating the potential impact of solvent and temperature on the yield of this compound.

Table 1: Hypothetical Influence of Solvent and Temperature on the Yield of this compound

| Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|

| Dichloromethane (DCM) | 0 | 75 |

| Dichloromethane (DCM) | 25 (Room Temp.) | 85 |

| Tetrahydrofuran (THF) | 25 (Room Temp.) | 80 |

| Acetonitrile (B52724) (MeCN) | 25 (Room Temp.) | 82 |

| Acetonitrile (MeCN) | 80 | 70 (with potential byproducts) |

| Toluene | 25 (Room Temp.) | 65 |

| Toluene | 110 | 50 (with significant byproducts) |

Generally, for highly reactive acylating agents like trifluoroacetic anhydride, lower temperatures (0 to 25 °C) are often preferred to control the exothermic nature of the reaction and improve selectivity for the C3-acylated product. Higher temperatures can sometimes lead to the formation of undesired side products or polymerization of the indole. The choice of a moderately polar, aprotic solvent like dichloromethane or acetonitrile often provides a good balance of solubility and reactivity for achieving high yields.

Recyclability and Sustainability Aspects of Catalytic Protocols

The development of sustainable chemical processes is a major focus in modern organic synthesis. For the synthesis of this compound, this translates to the use of catalytic rather than stoichiometric reagents and the implementation of recyclable catalysts to minimize waste and environmental impact.

While the trifluoroacetylation of 1-methylindole can proceed without a catalyst due to the high reactivity of trifluoroacetic anhydride, the use of a catalyst can sometimes enhance reaction rates and selectivity, particularly with less reactive substrates. In the broader context of Friedel-Crafts acylation, a variety of Lewis and Brønsted acids are employed as catalysts. nih.gov However, traditional catalysts like aluminum chloride (AlCl₃) are often required in stoichiometric amounts and generate significant waste during workup.

The drive for greener alternatives has led to the exploration of recyclable solid acid catalysts. These catalysts offer advantages such as ease of separation from the reaction mixture, potential for reuse, and reduced corrosion and toxicity. nih.gov Examples of such catalysts investigated for Friedel-Crafts acylations include zeolites, clays, and supported metal triflates. google.comresearchgate.net For instance, silica-supported iron trifluoroacetate has been developed as a recyclable Lewis acid catalyst for certain organic transformations. nih.govrsc.org

A Chinese patent suggests that trifluoroacetic acid and/or trifluoroacetic anhydride can themselves act as catalysts in Friedel-Crafts acylations and can be recovered and reused, presenting a highly atom-economical and sustainable approach. google.com This protocol would be particularly advantageous as it eliminates the need for an external catalytic substance.

The following table presents data on the recyclability of various types of solid acid catalysts in analogous Friedel-Crafts acylation reactions, demonstrating the potential for sustainable catalytic systems.

Table 2: Recyclability of Solid Acid Catalysts in Analogous Friedel-Crafts Acylation Reactions

| Catalyst | Substrate System | Cycle 1 Yield (%) | Cycle 2 Yield (%) | Cycle 3 Yield (%) |

|---|---|---|---|---|

| Zeolite H-BEA | Toluene & Isobutyryl Chloride | 71 | 68 | 65 |

| Fly ash supported Sc(OTf)₃ | 2-Methoxynaphthalene & Acetic Anhydride | 84 (Conversion) | 83 (Conversion) | 81 (Conversion) |

| Silica-supported Iron Trifluoroacetate | Dihydropyrimidinone synthesis | 95 | 94 | 92 |

While specific studies on recyclable catalysts for the direct synthesis of this compound are not abundant, the data from related systems strongly suggest that the development of such protocols is a feasible and important goal for enhancing the sustainability of its production. Future research in this area will likely focus on adapting and optimizing these recyclable catalytic systems for the efficient and green synthesis of this and other valuable fluorinated indole derivatives.

Mechanistic Pathways in 1 Methyl 3 Trifluoroacetyl 1h Indole Synthesis and Reactivity

Detailed Electrophilic Substitution Mechanisms at the Indole (B1671886) C3-Position

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution. The reaction overwhelmingly occurs at the C3-position of the pyrrole (B145914) ring. researchgate.netresearchgate.net This high regioselectivity is a direct consequence of the electronic structure of indole. The lone pair of electrons on the nitrogen atom participates in resonance, delocalizing electron density throughout the five-membered ring. quora.com Resonance structures indicate that the C3-position bears the highest degree of negative charge, making it the most nucleophilic and therefore the most reactive site for electrophilic attack. researchgate.netquora.com

The general mechanism for electrophilic substitution at the C3-position involves the attack of the electron-rich C2-C3 double bond on an electrophile (E⁺). This step forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. This intermediate is particularly stable because the positive charge can be delocalized over the C2 atom and the nitrogen atom without disrupting the aromaticity of the fused benzene (B151609) ring. Subsequent loss of a proton from the C3-position restores the aromaticity of the pyrrole ring and yields the 3-substituted indole.

In the synthesis of 1-Methyl-3-(trifluoroacetyl)-1H-indole, the electrophile is a trifluoroacetyl cation (CF₃CO⁺) or a related polarized species. This is typically generated from a trifluoroacetylating agent like trifluoroacetic anhydride (B1165640). rsc.org The reaction of 1-methylindole (B147185) with trifluoroacetic anhydride proceeds via the attack of the C3-position on the anhydride, leading to the formation of the C3-acylated product. Studies on the mechanism of trifluoroacetylation of indoles have provided evidence for the formation of stable ion pair intermediates during the reaction. rsc.org While C3 is the most favored position, if it is already substituted, electrophilic attack can occur at the C2 position. researchgate.netnih.gov

Role of the Trifluoroacetyl Group in Indole Reactivity and Functionalization

The introduction of a trifluoroacetyl group at the C3-position dramatically alters the electronic properties and reactivity of the indole ring.

The trifluoroacetyl group is a potent electron-withdrawing group (EWG). Its influence stems from two primary electronic effects:

Inductive Effect (-I): The three highly electronegative fluorine atoms on the methyl group exert a powerful electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds to the carbonyl carbon and subsequently to the indole ring, significantly reducing its electron density.

Resonance Effect (-R): The carbonyl group itself is an electron-withdrawing group via resonance. It delocalizes the pi-electrons from the indole ring onto the carbonyl oxygen atom.

Together, these effects render the entire indole nucleus in this compound significantly more electron-deficient than the parent 1-methylindole. This deactivation has been noted to increase the cytotoxicity of certain indole derivatives. researchgate.net A general trend observed in substituted indoles is that electron-withdrawing groups shift the maximum absorbance wavelength to the red. nih.gov

The strong deactivating nature of the C3-trifluoroacetyl group governs the regioselectivity of any subsequent reactions.

Electrophilic Attack: Further electrophilic aromatic substitution on the this compound ring is significantly hindered due to the reduced nucleophilicity. If a reaction were to occur under harsh conditions, the deactivating group would direct the incoming electrophile primarily to the benzene ring, specifically at the C5 and C7 positions, which are meta to the deactivating group's point of attachment relative to the pyrrole nitrogen's influence.

Nucleophilic Attack: The trifluoroacetyl group creates new opportunities for nucleophilic reactions. The carbonyl carbon becomes highly electrophilic and is a prime target for attack by nucleophiles such as amines or alcohols, which could lead to the formation of amides or esters. smolecule.com Furthermore, the powerful electron-withdrawing nature of the group can lead to a reversal of the indole's typical reactivity, a phenomenon known as umpolung. nih.govresearchgate.net This can make other positions on the indole ring, such as the C2-position, susceptible to nucleophilic attack under specific conditions.

Elucidation of Catalytic Reaction Mechanisms

Catalysts are often employed to facilitate the trifluoroacetylation of indoles, enhancing reaction rates and yields.

The trifluoroacetylation of indoles can be achieved through various methods, including catalyzed and catalyst-free approaches. researchgate.net In catalytic reactions, the catalyst's primary role is to increase the electrophilicity of the trifluoroacetylating agent.

Lewis Acid Catalysis: In Friedel-Crafts acylation, Lewis acids such as tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃) are commonly used. researchgate.net The Lewis acid coordinates to the carbonyl oxygen of the trifluoroacetylating agent (e.g., trifluoroacetic anhydride or trifluoroacetyl chloride). This coordination polarizes the carbonyl group, making the acyl carbon a much stronger electrophile, and can lead to the formation of a highly reactive acylium ion intermediate. organic-chemistry.org

Brønsted Acid Catalysis: Strong protic acids like trifluoroacetic acid (TFA) can also catalyze the reaction, often by protonating the trifluoroacetylating agent. nih.gov

Transition Metal Catalysis: Various transition metals have been shown to catalyze reactions involving the introduction of trifluoroacetyl or related fluorinated groups. Copper-mediated protocols using reagents like ethyl trifluoropyruvate have been developed for the direct trifluoroacetylation of indoles. rsc.org Palladium catalysts are also widely used in C-H functionalization and cross-coupling reactions to form related indole structures. nih.govnih.gov

| Catalyst Type | Example Catalyst | Acylating/Functionalizing Agent | Activation Mechanism | Reference |

|---|---|---|---|---|

| Lewis Acid | SnCl₄, AlCl₃, ZrCl₄ | Acyl Chlorides, Anhydrides | Coordination to carbonyl oxygen, formation of acylium ion. | researchgate.net |

| Brønsted Acid | Trifluoroacetic Acid (TFA) | Trifluoromethyl(indolyl)phenylmethanols | Protonation of a leaving group to generate an electrophilic intermediate. | nih.gov |

| Transition Metal | Copper Salts (e.g., CuTC) | Ethyl trifluoropyruvate | Coordination and activation of the trifluoroacetylating reagent. | rsc.orgbeilstein-journals.org |

| Transition Metal | Palladium Complexes | Trifluoroacetimidoyl chlorides | Oxidative addition/reductive elimination cycles. | nih.gov |

| Organocatalyst | Chiral Phosphoric Acid | Ketimines | Activation of reactants through hydrogen bonding interactions. | acs.org |

The mechanism of catalyzed trifluoroacetylation involves several key steps with distinct intermediates and transition states.

Following the activation of the trifluoroacetylating agent by a catalyst, the nucleophilic C3-position of the 1-methylindole attacks the activated electrophile. This is typically the rate-determining step of the reaction. The attack leads to the formation of a cationic sigma complex, as described previously. The stability of this intermediate is crucial for the reaction to proceed. Computational studies, such as Density Functional Theory (DFT) calculations, have been used to model these intermediates and the transition states leading to them, confirming that protonation or electrophilic attack at C3 is kinetically favored. nih.gov

In the case of trifluoroacetylation with trifluoroacetic anhydride, a key intermediate is the N-acyliminium ion pair, which is formed after the initial attack. rsc.org The reaction then proceeds via the loss of a proton (or a related group in other variations) from the C3-position to regenerate the aromatic system, yielding the final this compound product.

Mechanistic Studies of Rearrangement Reactions Involving Trifluoroacetyl Indoles

The trifluoroacetyl group, being a potent electron-withdrawing moiety, can act as an activating group for various transformations, including complex rearrangement reactions. Mechanistic studies suggest that reactions initiated at the electron-rich pyrrole ring can be followed by rearrangements, often driven by the stability of intermediates and the nature of the reagents.

One notable reaction is the trifluoroacetylation of 1,2,3-trialkylindoles with trifluoroacetic anhydride (TFAA). rsc.org Instead of substitution on the benzene ring, which is typical for Friedel-Crafts reactions on 1,2,3-trisubstituted indoles, the reaction proceeds via initial attack at the C3 position. rsc.org This is followed by a rearrangement sequence. For instance, the reaction of 1,2,3-trimethylindole with TFAA in benzene initially forms the C3-trifluoroacetylated adduct. This intermediate is not stable and can rearrange. It is proposed that the initial electrophilic attack by TFAA at C3 of the indole leads to the formation of an indoleninium cation. Subsequent loss of a proton from the C2-methyl group would generate a 2-methyleneindoline, which can then undergo further reactions or rearrangements. rsc.org

Another relevant class of rearrangements is the amino-Claisen rearrangement, which can be promoted by trifluoroacetic acid (TFA). acs.org Although not directly involving this compound as a starting material, these studies provide insight into how trifluoroacetyl-containing reagents can facilitate complex bond reorganizations in indole systems. A proposed metal-free amino-Claisen rearrangement of N-propargyl anilines to form functionalized indoles proceeds at room temperature, highlighting the activating nature of the trifluoroacetyl group. acs.org

Furthermore, the trifluoroacetyl group can facilitate rearrangements analogous to the Beckmann rearrangement. unive.it In a model system, the rearrangement of cyclohexanone (B45756) oxime is significantly facilitated when the oxime nitrogen is acylated with a trifluoroacetyl group. The electron-withdrawing nature of the group weakens the N-O bond, promoting the migration of the anti-periplanar group. unive.it By analogy, if the carbonyl of this compound were converted to its oxime, a similar rearrangement could be envisioned.

Proposed Mechanism: Hypothetical Beckmann-type Rearrangement

Oxime Formation: Reaction of this compound with hydroxylamine (B1172632) would yield the corresponding oxime.

Activation: The trifluoroacetyl group inherently makes the oxime hydroxyl a better leaving group upon protonation or acylation.

Migration: A 1,2-shift of the C2 position of the indole ring to the electron-deficient nitrogen atom would occur, leading to the loss of the leaving group. This step is the key rearrangement.

Hydrolysis: The resulting nitrilium ion intermediate would be trapped by water.

Tautomerization: Tautomerization of the resulting iminol would yield a stable amide product, likely an N-acyl-anthranilic acid derivative after ring opening.

This hypothetical pathway underscores how the trifluoroacetyl moiety can be a key participant in directing the course of rearrangement reactions.

Proposed Pathways for Selective Functionalization at C2 and C7 Positions

Direct functionalization of the C2 and C7 positions in 3-substituted indoles like this compound is a significant synthetic challenge. nih.govrsc.org The inherent reactivity of the indole nucleus favors electrophilic substitution at C3, and once this position is occupied, further functionalization often requires specialized strategies to overcome the regiochemical preference. rsc.org

Functionalization at the C7 Position

The C7 position is part of the benzene ring and is sterically shielded by the pyrrole moiety, making it less accessible. rsc.org Transition-metal-catalyzed C-H activation, often guided by a directing group (DG) on the indole nitrogen, has emerged as the most powerful strategy for C7 functionalization. nih.govrsc.orgresearchgate.net While the N-methyl group in the title compound is generally a poor directing group, hypothetical pathways can be proposed based on systems with more effective directing groups.

Proposed Pathway: Directing Group-Assisted C7-Arylation

A common strategy involves replacing the N-methyl group with a removable directing group, such as pivaloyl or a phosphorus-based group like P(O)tBu2. nih.govresearchgate.net

Directed C-H Activation: The directing group coordinates to a transition metal catalyst (e.g., Palladium, Rhodium, or Ruthenium). nih.govchemrxiv.org This brings the metal center into close proximity to the C7-H bond, enabling selective oxidative addition to form a six- or seven-membered cyclometalated intermediate.

Reductive Elimination: The resulting organometallic species can then react with a coupling partner (e.g., an aryl halide or boronic acid). Reductive elimination from this complex forges the new C7-C bond and regenerates the active catalyst.

Directing Group Removal: The directing group can be cleaved to yield the N-H or N-methylated C7-functionalized indole.

A specific example is the Ru(II)-catalyzed C7 trifluoromethylthiolation of indolines, which proceeds via a cyclometalated intermediate. Mechanistic experiments, including kinetic isotope effect (KIE) studies, support the C-H activation step as being crucial for the reaction pathway. chemrxiv.org

Another innovative, transition-metal-free approach involves a C2/C7-diboronation followed by a selective C2-protodeboronation sequence. nih.gov This method leverages the intrinsic reactivity differences between the C2 and C7 positions.

Proposed Pathway: Boronation/Protodeboronation for C7-Functionalization

Diboronation: An iridium catalyst facilitates the borylation of both the C2 and C7 positions of a 3-substituted indole. nih.gov

Selective Protodeboronation: Taking advantage of the high propensity of five-membered heterocycles to undergo rapid protodemetalation at the C2 position, a mild acid or a specific palladium catalyst can be used to selectively cleave the C2-Bpin bond, leaving the C7-Bpin group intact. nih.gov

Cross-Coupling: The resulting C7-boronated indole is a versatile intermediate that can be used in Suzuki-Miyaura cross-coupling reactions to introduce a wide variety of substituents at the C7 position.

Functionalization at the C2 Position

Direct functionalization at the C2 position of a C3-substituted indole is difficult due to the electron-withdrawing nature of the 3-trifluoroacetyl group, which deactivates the pyrrole ring towards further electrophilic attack. However, pathways involving lithiation or transition-metal-catalyzed C-H activation can be proposed.

Proposed Pathway: Directed C2-Lithiation

Directed Ortho-Metalation: Using a strong base like n-butyllithium or lithium diisopropylamide (LDA), it is possible to deprotonate the C2 position. The reaction is often facilitated by a directing group on the indole nitrogen.

Electrophilic Quench: The resulting C2-lithiated species can be trapped with a suitable electrophile (e.g., an alkyl halide, a carbonyl compound, or a silyl (B83357) chloride) to introduce a new substituent at the C2 position.

Palladium-catalyzed reactions have also been developed for the dual functionalization of indoles at the C2 and C3 positions, although these typically start with an N-substituted indole and react with reagents like trifluoroacetimidoyl chlorides. nih.gov Adapting such a method would require a different starting material but highlights the feasibility of C2 functionalization through transition metal catalysis.

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 3 Trifluoroacetyl 1h Indole

High-Resolution Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 1-Methyl-3-(trifluoroacetyl)-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a comprehensive understanding of its molecular architecture.

Proton (¹H) NMR for Structural Fingerprinting

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons of the indole (B1671886) ring and the N-methyl group. The aromatic region of the spectrum would feature signals for the five protons on the indole nucleus. The proton at the C2 position is expected to appear as a singlet at a downfield chemical shift due to the influence of the adjacent nitrogen atom and the electron-withdrawing trifluoroacetyl group at the C3 position. The four protons on the benzene (B151609) ring portion of the indole (C4, C5, C6, and C7) would likely appear as a complex multiplet pattern. The N-methyl group protons are expected to produce a sharp singlet at a more upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | 8.0 - 8.5 | s (singlet) |

| H-4 | 7.8 - 8.2 | m (multiplet) |

| H-5 | 7.2 - 7.6 | m (multiplet) |

| H-6 | 7.2 - 7.6 | m (multiplet) |

| H-7 | 7.2 - 7.6 | m (multiplet) |

| N-CH₃ | 3.8 - 4.2 | s (singlet) |

Note: Predicted values are based on typical chemical shifts for substituted 1-methylindoles.

Carbon-13 (¹³C) NMR for Core Skeleton and Carbonyl Confirmation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the 11 carbon atoms. The carbonyl carbon of the trifluoroacetyl group is predicted to appear at a significantly downfield chemical shift, characteristic of ketone carbonyls. The carbon of the trifluoromethyl (CF₃) group will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the indole ring will resonate in the aromatic region of the spectrum, with their precise chemical shifts influenced by the substituents. The N-methyl carbon will be found at a more upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 175 - 185 |

| CF₃ | 115 - 125 (quartet) |

| C2 | 135 - 145 |

| C3 | 110 - 120 |

| C3a | 125 - 135 |

| C4 | 120 - 130 |

| C5 | 120 - 130 |

| C6 | 120 - 130 |

| C7 | 110 - 120 |

| C7a | 135 - 145 |

| N-CH₃ | 30 - 35 |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and indole systems.

Fluorine-19 (¹⁹F) NMR for Trifluoroacetyl Group Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet, corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal is influenced by the electronic environment of the trifluoroacetyl moiety. The observed chemical shift can provide insights into the degree of electron withdrawal and conjugation within the molecule. Generally, the ¹⁹F chemical shifts for trifluoroacetyl groups can range from -85 to -67 ppm relative to CFCl₃.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is an essential tool for confirming the elemental composition and molecular weight of a compound with high accuracy. For this compound, with a molecular formula of C₁₁H₈F₃NO, the expected exact mass can be calculated. The HRMS spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this calculated mass, thereby confirming the compound's identity. Fragmentation patterns observed in the mass spectrum would likely involve the loss of the trifluoromethyl group (•CF₃) or the entire trifluoroacetyl group (•COCF₃), providing further structural evidence.

X-ray Crystallography for Solid-State Structural Analysis

Conformational Analysis of Indole and Trifluoroacetyl Moieties

The indole ring system is known to be planar. It is expected that in the solid state, the 1-methylindole (B147185) core of the title compound will maintain this planarity. The key conformational variable is the rotation around the C3-C(O) single bond, which dictates the orientation of the trifluoroacetyl group relative to the indole ring.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

Intermolecular Interactions: Hydrogen Bonding and Pi-Stacking Networks

The supramolecular architecture of indole derivatives is significantly influenced by a combination of hydrogen bonding and π-stacking interactions. In the case of this compound, the presence of the highly electronegative fluorine atoms and the aromatic indole core provides sites for these non-covalent interactions.

Hydrogen Bonding: While lacking a traditional hydrogen bond donor like an N-H group (due to methylation at the N1 position), the this compound molecule can participate in weaker hydrogen bonds. The oxygen atom of the trifluoroacetyl group, with its partial negative charge, can act as a hydrogen bond acceptor in protic solvents or in crystal lattices with suitable donors smolecule.com. Furthermore, studies on closely related fluorinated indole structures show the prevalence of weak C-H···F and C-H···O intramolecular and intermolecular hydrogen bonds. For instance, in the crystal structure of a complex molecule containing the 1-methyl-indole and trifluoro-ethyl moieties, short intramolecular C-H···F contacts with distances around 2.97 Å to 3.03 Å are observed, which contribute to stabilizing the molecular conformation nih.govresearchgate.net. These types of non-classical hydrogen bonds are critical in directing the crystal packing arrangement nih.gov.

Pi-Stacking Networks: The planar, electron-rich indole ring is a prime candidate for π-π stacking interactions, a key force in the organization of aromatic molecules in both biological systems and materials science mdpi.com. Studies on various indole derivatives confirm the structural importance of these interactions. In the crystal structures of similar 1-(phenylsulfonyl)-1H-indole derivatives, slipped π-π stacking interactions between indole systems are a dominant feature, leading to the formation of supramolecular columns nih.gov. The interaction energies associated with the pairing of antiparallel indole systems can be significant, calculated to be as high as -60.8 kJ mol⁻¹ nih.gov. In addition to indole-indole stacking, C-H···π interactions, where a C-H bond points towards the face of the π-system, are also crucial and have comparable energy contributions to weak hydrogen bonds nih.gov. The substitution at the 3-position with an electron-withdrawing trifluoroacetyl group modulates the electron density of the indole π-system, which in turn influences the geometry and strength of these stacking interactions.

Resolution of Stereochemical Ambiguities and Torsional Angles

The conformational flexibility of this compound is primarily dictated by the rotation around the single bond connecting the trifluoroacetyl group to the indole ring (C3-C10 bond, using standard indole numbering). The orientation of the carbonyl group relative to the indole plane is a key stereochemical feature.

The primary torsional angle of interest is the C2-C3-C(O)-C(F3) dihedral angle. This angle defines the planarity or non-planarity of the trifluoroacetyl substituent with respect to the indole ring. Computational studies on related ketones attached to heterocyclic rings often show two stable, near-planar conformations where the carbonyl group is either syn- or anti-periplanar to one of the adjacent ring bonds. The energy barrier for rotation between these conformers determines their dynamic behavior.

| Parameter | Description | Typical Value/Range |

| Dihedral Angle (C2-C3-C=O) | Defines the orientation of the trifluoroacetyl group relative to the indole plane. | Expected near 0° or 180° for planar conformers |

| Rotational Barrier | Energy required to rotate the C3-C(O) bond. | Influences conformational stability and interconversion rates. |

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly those based on quantum mechanics, are indispensable for elucidating the structural and electronic properties of molecules like this compound.

Density Functional Theory (DFT) for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust method for predicting the ground-state molecular geometry and electronic properties of organic molecules. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d,p) or larger), researchers can calculate optimized bond lengths, bond angles, and torsional angles that are often in good agreement with experimental X-ray diffraction data ukm.myresearchgate.net.

For this compound, DFT calculations would confirm the planarity of the indole ring system and determine the precise orientation of the N-methyl and C3-trifluoroacetyl groups. The electron-withdrawing nature of the trifluoroacetyl group is expected to cause measurable changes in the bond lengths within the indole ring compared to unsubstituted 1-methylindole, particularly a lengthening of the C2-C3 bond, indicating reduced double-bond character smolecule.com. Furthermore, DFT coupled with implicit solvation models like SMD can be used to understand how solvent polarity affects conformational preferences, showing that polar solvents can stabilize conformations with more exposed carbonyl groups smolecule.com.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) numberanalytics.com. The energies and spatial distributions of these orbitals are key predictors of a molecule's behavior as an electron donor (nucleophile) or acceptor (electrophile) youtube.com.

HOMO (Highest Occupied Molecular Orbital): For this compound, the HOMO is expected to be primarily located on the electron-rich indole ring system. Its energy level indicates the molecule's ability to donate electrons in reactions.

LUMO (Lowest Unoccupied Molecular Orbital): The strong electron-withdrawing trifluoroacetyl group will significantly lower the energy of the LUMO and localize it predominantly on the C3-substituent and the adjacent C2-C3 bond of the indole ring. This localization makes this site susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a critical indicator of chemical reactivity and kinetic stability researchgate.net. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO numberanalytics.com. The presence of the trifluoroacetyl group is anticipated to reduce the HOMO-LUMO gap compared to 1-methylindole, thereby increasing its reactivity towards nucleophiles.

| Orbital | Expected Localization | Role in Reactivity |

| HOMO | Indole π-system | Nucleophilicity / Electron Donation |

| LUMO | Trifluoroacetyl group and C2-C3 bond | Electrophilicity / Electron Acceptance |

| HOMO-LUMO Gap | Moderate to Low | Indicator of Chemical Reactivity |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule, allowing for the immediate identification of electrophilic and nucleophilic sites researchgate.net. The map is colored according to the electrostatic potential:

Red/Yellow Regions: Indicate areas of negative potential, rich in electrons, and are characteristic of nucleophilic sites. For this compound, the most negative potential is expected around the carbonyl oxygen atom.

Blue Regions: Indicate areas of positive potential, which are electron-poor and represent electrophilic sites. Positive regions are anticipated around the hydrogen atoms of the indole ring and, most significantly, on the carbon atom of the carbonyl group.

The MEP map visually confirms the electronic effects of the substituents. It would clearly show the electron-withdrawing power of the trifluoroacetyl group, highlighting the electrophilic nature of the carbonyl carbon and its susceptibility to nucleophilic addition reactions.

Non-Linear Optical (NLO) Properties Investigations

Molecules with significant charge asymmetry and high polarizability, often found in donor-acceptor systems, can exhibit non-linear optical (NLO) properties. Indole derivatives are among the organic compounds studied for such applications researchgate.net. NLO activity is characterized by parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β), which can be calculated using computational methods like DFT.

The structure of this compound features an electron-donating 1-methylindole core and a strong electron-accepting trifluoroacetyl group, creating an intramolecular charge-transfer (ICT) system. This charge asymmetry, enhanced by the large dipole moment it induces, is a prerequisite for significant second-order NLO response (related to the β value). A small HOMO-LUMO gap, which facilitates electron polarization, is also correlated with enhanced NLO properties. Computational studies on similar indole derivatives have shown that high values of dipole moment, polarizability, and hyperpolarizability suggest the potential for good NLO behavior researchgate.netresearchgate.net. Therefore, this compound is a promising candidate for NLO applications.

Pharmacological and Agrochemical Research Applications of 1 Methyl 3 Trifluoroacetyl 1h Indole and Its Derivatives

Antimicrobial Activity Studies

While specific studies focusing solely on the antimicrobial properties of 1-Methyl-3-(trifluoroacetyl)-1H-indole are not extensively documented in publicly available research, the broader class of indole (B1671886) derivatives has been a fertile ground for the discovery of new antimicrobial agents. researchgate.netiosrphr.org The indole nucleus is a key component in compounds developed to combat a range of microbial pathogens, including those resistant to existing drugs. nih.gov

The investigation of indole derivatives has yielded compounds with significant antibacterial properties. For instance, synthetic indole derivatives have been shown to be effective against multidrug-resistant Gram-positive bacteria. nih.gov Some indole-triazole derivatives have demonstrated excellent activity against Methicillin-resistant Staphylococcus aureus (MRSA), with efficacy comparable to or exceeding that of standard antibiotics like ciprofloxacin. nih.gov The mechanism of action for some of these derivatives is thought to involve the inhibition of the NorA efflux pump, a major contributor to antibiotic resistance in Staphylococcus aureus. nih.gov

Furthermore, studies on indole-1,2,4 triazole conjugates have reported good to moderate activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.netmdpi.com The structural modifications on the indole ring and the nature of the substituents are crucial for the observed antibacterial activity. nih.gov For example, the presence of a free N-H group in the indole ring has been noted to be important for activity against bacteria like K. pneumoniae, E. coli, and P. aeruginosa. mdpi.com This suggests that N-substituted compounds like this compound would have a different activity profile that warrants specific investigation.

The antifungal potential of indole derivatives is also a subject of considerable research. Hybrid molecules combining indole with a 1,2,4-triazole (B32235) moiety have shown promising results. nih.govmdpi.com In one study, a series of indole-triazole conjugates displayed potent antifungal activity against Candida tropicalis, with most of the tested compounds exhibiting a Minimum Inhibitory Concentration (MIC) value as low as 2 µg/mL. researchgate.netmdpi.com Notably, compound 6f from this series was particularly effective against Candida albicans, also with an MIC of 2 µg/mL. researchgate.netmdpi.com

These findings underscore the potential of the indole scaffold as a basis for the development of novel antifungal agents. The specific contribution of the 1-methyl and 3-trifluoroacetyl groups of the title compound to antifungal activity remains an area for future research.

Anticancer Research

The indole framework is a "privileged scaffold" in the design of anticancer drugs, with famous examples including the natural alkaloids vincristine (B1662923) and vinblastine. nih.gov The trifluoroacetyl group at the 3-position is of particular interest, as 3-acylindoles are a proven pharmacophore in bioactive molecules. mdpi.com

Research into 3-trifluoroacetyl indole derivatives has demonstrated their potential as cytotoxic agents against various cancer cell lines. A study on a series of 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles revealed significant antigrowth effects against human lung cancer (A549) and cervical cancer (HeLa) cells. researchgate.net Interestingly, the presence of both the 7-acetamido and 3-trifluoroacetyl groups was crucial for the observed cytotoxicity. The precursor compounds lacking the 3-trifluoroacetyl group showed no cytotoxicity, highlighting the importance of this moiety. researchgate.net

Several of the synthesized derivatives were found to be more active against both A549 and HeLa cell lines than the established chemotherapeutic drug, Melphalan. researchgate.net

Interactive Data Table: Cytotoxicity of 3-Trifluoroacetyl Indole Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| 5e (7-acetamido-5-bromo-2-phenyl-3-trifluoroacetyl-1H-indole) | A549 | 1.83 |

| HeLa | 2.17 | |

| 5f (7-acetamido-5-bromo-2-(4-chlorophenyl)-3-trifluoroacetyl-1H-indole) | A549 | 1.12 |

| HeLa | 1.45 | |

| 5g (7-acetamido-5-bromo-2-(4-fluorophenyl)-3-trifluoroacetyl-1H-indole) | A549 | 0.85 |

| HeLa | 1.08 | |

| 5h (7-acetamido-5-bromo-2-(4-methoxyphenyl)-3-trifluoroacetyl-1H-indole) | A549 | 2.54 |

| HeLa | 3.16 | |

| Melphalan (Reference) | A549 | 4.10 |

| HeLa | 4.90 |

Data sourced from a study on 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles. researchgate.net

The cytotoxic effects of these active indole derivatives are often linked to their ability to induce programmed cell death, or apoptosis. The most active compound from the aforementioned series, 5g (7-acetamido-5-bromo-2-(4-fluorophenyl)-3-trifluoroacetyl-1H-indole), was found to induce apoptosis in both A549 and HeLa cells through a caspase-dependent pathway. researchgate.net

Other indole derivatives, such as indole-aryl amides, have been shown to cause cell cycle arrest. For example, one such derivative caused cell cycle arrest in the G1 phase in a malignant colon cell line. nih.gov Similarly, certain indole-triazole hybrids can arrest the cell cycle at the G2/M phase, leading to apoptosis. rsc.org This suggests that derivatives of this compound could potentially exert their anticancer effects through similar mechanisms involving the disruption of the cell cycle and the activation of apoptotic pathways.

A significant mechanism of action for many anticancer indole derivatives is the inhibition of tubulin polymerization. nih.govnih.gov Tubulin is a critical protein for the formation of microtubules, which are essential for cell division. By interfering with tubulin dynamics, these compounds can halt cell proliferation.

The same series of 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles that showed potent cytotoxicity were also found to be significant inhibitors of tubulin polymerization. researchgate.net This provides a direct mechanistic link for their anticancer activity.

Interactive Data Table: Tubulin Polymerization Inhibition by 3-Trifluoroacetyl Indole Derivatives

| Compound | Tubulin Polymerization Inhibition (IC₅₀, µM) |

| 5e (7-acetamido-5-bromo-2-phenyl-3-trifluoroacetyl-1H-indole) | 2.1 |

| 5f (7-acetamido-5-bromo-2-(4-chlorophenyl)-3-trifluoroacetyl-1H-indole) | 1.8 |

| 5g (7-acetamido-5-bromo-2-(4-fluorophenyl)-3-trifluoroacetyl-1H-indole) | 1.5 |

| 5h (7-acetamido-5-bromo-2-(4-methoxyphenyl)-3-trifluoroacetyl-1H-indole) | 2.5 |

| Colchicine (B1669291) (Reference) | 1.9 |

Data sourced from a study on 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles. researchgate.net

The potent activity of these derivatives, with IC₅₀ values comparable to the well-known tubulin inhibitor colchicine, highlights the promise of the 3-trifluoroacetyl indole scaffold in developing new anticancer agents that target microtubule dynamics. researchgate.net

Antiparasitic Investigations

The indole scaffold is a prominent feature in many compounds investigated for their antiparasitic properties, including activity against the malaria parasite, Plasmodium falciparum. malariaworld.orgresearchgate.net The introduction of a trifluoroacetyl group at the 3-position of the indole ring, as seen in derivatives of this compound, has been explored as a strategy to enhance biological activity. The electron-withdrawing nature of the trifluoromethyl group can increase the lipophilicity and metabolic stability of the parent compound, potentially leading to improved efficacy. nih.gov

Research into the antiplasmodial potential of trifluoroacetylated indoles has focused on derivatives of the core structure. A study involving a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides demonstrated in vitro activity against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. nih.gov The findings indicated that the presence of specific aryl groups at the 2- and 5-positions of the indole ring, in combination with the 3-trifluoroacetyl group, was crucial for the observed antiplasmodial effects. nih.gov Specifically, compounds featuring a 2-(4-fluorophenyl) group alongside a 5-(4-fluorophenyl) or 5-(4-fluorostyryl) group exhibited the most notable activity within the tested series. nih.gov Molecular docking simulations suggested a possible mechanism of action wherein these compounds bind to the parasite's lactate (B86563) dehydrogenase (pLDH) at the NAD+ binding site, which would impede the enzyme's normal function. nih.gov

The antiplasmodial activity of the synthesized N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamide derivatives was quantified by determining their half-maximal inhibitory concentrations (IC50). The results, while modest compared to the control drug chloroquine, establish a baseline for the activity of this class of compounds and highlight structural requirements for efficacy. nih.gov The study confirmed that the trifluoroacetyl group contributed to the observed activity profile when compared to analogues lacking this feature. nih.gov

| Compound | Substituents | IC50 against P. falciparum (3D7 Strain) (nM) nih.gov | Selectivity Index (SI) nih.gov |

|---|---|---|---|

| 4a | R = 4-F-Ph; Ar = 4-F-Ph | 2300 | 0.41 |

| 4g | R = 4-F-Ph; Ar = 4-F-Styryl | 1400 | 0.66 |

| Chloroquine | N/A (Control) | 10 | >1000 |

Receptor Interaction and Modulation Studies

Derivatives of this compound have been identified as modulators of neurotensin (B549771) receptors (NTS), which are G-protein coupled receptors involved in numerous physiological processes, including pain modulation, dopamine (B1211576) neurotransmission, and gut secretion. nih.govgoogle.com There are several subtypes of neurotensin receptors, with NTS1 and NTS2 being the most studied. tocris.com

Research has successfully identified a specific derivative, N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine (referred to as NTRC-824 or compound 5 ), as a selective antagonist for the neurotensin receptor type 2 (NTS2). nih.govnih.gov In functional assays measuring intracellular calcium mobilization (FLIPR assays), this compound did not show agonist activity but effectively inhibited the activity induced by an NTS2 agonist. nih.gov

Crucially, the study demonstrated the importance of the 3-trifluoroacetyl group for this antagonist activity. A comparison with an identical compound lacking the trifluoroacetyl group (compound 13 ) revealed a 90-fold decrease in antagonist potency at the NTS2 receptor. nih.gov Furthermore, compound 5 showed no significant activity at the NTS1 receptor, highlighting its selectivity for NTS2. acs.org This makes it a valuable pharmacological tool for studying the specific functions of the NTS2 receptor and a potential lead for developing novel therapeutics, such as non-opioid analgesics. nih.govacs.org

The interaction of N-[(5-{[(4-Methylphenyl)sulfonyl]amino}-3-(trifluoroacetyl)-1H-indol-1-yl)acetyl]-l-leucine with neurotensin receptors was quantified using competitive binding assays. nih.gov These assays measure the ability of a test compound to displace a radiolabeled ligand (e.g., [125I]NT) from the receptor, allowing for the determination of the binding affinity (Ki). nih.govuni-regensburg.deresearchgate.net

The results confirmed that the 3-trifluoroacetyl derivative (compound 5 ) binds to the NTS2 receptor with significantly higher affinity than its non-trifluoroacetylated counterpart (compound 13 ), showing a 7.5-fold improvement. nih.gov In contrast, neither compound showed any appreciable binding to the NTS1 receptor at concentrations up to 30 µM, confirming the NTS2 selectivity observed in functional assays. acs.org The affinity of compound 5 for NTS2, while notable for a nonpeptide ligand, was lower than that of the endogenous peptide neurotensin (NT). acs.org

| Compound | NTS2 Antagonist IC50 (nM) acs.org | NTS2 Binding Ki (nM) acs.org | NTS1 Binding Ki (nM) acs.org |

|---|---|---|---|

| Compound 5 (NTRC-824) | 38 ± 11 | 202 ± 44 | >30,000 |

| Compound 13 | 3322 ± 556 | 1504 ± 244 | >30,000 |

| Neurotensin (NT) | 114 ± 24 | 28 ± 6 | 1.1 ± 0.3 |

Agrochemical Applications and Potential Development

While specific agrochemical applications for this compound have not been explicitly documented in widespread commercial use, the inclusion of the trifluoromethyl (-CF3) group is a well-established strategy in the design of modern agrochemicals. semanticscholar.org The unique properties imparted by fluorine atoms, such as high electronegativity, can significantly alter a molecule's chemical and biological profile, including its metabolic stability, binding affinity to target enzymes, and lipophilicity, which affects its movement within a plant or insect. semanticscholar.orgresearchgate.net

Trifluoromethyl-containing heterocyclic compounds are prevalent in the agrochemical market. For instance, trifluoromethylpyridines are key structural motifs in several successful herbicides and fungicides. semanticscholar.org The compound flazasulfuron, a sulfonylurea herbicide, relies on the strong electron-withdrawing effect of its trifluoromethyl group for its mode of action. semanticscholar.org Given the demonstrated biological activity of trifluoroacetylated indoles in pharmacological contexts, it is plausible that derivatives of this compound could be investigated for potential use as herbicides, insecticides, or fungicides. Further research would be required to screen these compounds for activity against relevant agricultural pests and to optimize their structures for crop safety and environmental stability.

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is a critical component in the rational design of new therapeutic and agrochemical agents. By systematically modifying the chemical structure of the parent compound, researchers can identify key molecular features that govern biological activity, selectivity, and pharmacokinetic properties. This understanding is fundamental to optimizing lead compounds into effective and safe products.

Influence of Trifluoroacetyl Group on Lipophilicity and Metabolic Stability

The trifluoroacetyl group at the 3-position of the indole ring is a significant determinant of the molecule's physicochemical properties, particularly its lipophilicity and metabolic stability. The high electronegativity of the fluorine atoms in the trifluoroacetyl moiety can substantially impact the electronic environment of the entire molecule.

Metabolic Stability: The trifluoroacetyl group can also confer enhanced metabolic stability. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes. Furthermore, the electron-withdrawing nature of the trifluoroacetyl group can shield adjacent chemical bonds from enzymatic degradation. In a study on 1,5-dihydrobenzo[e] researchgate.netnih.govoxazepin-2(3H)-ones, the introduction of an N-trifluoroethyl group resulted in a significant decrease in the metabolic extraction ratio, indicating enhanced stability. mdpi.com Although this was accompanied by a decrease in activity in that specific scaffold, it highlights the potential of trifluoro-substitution to improve metabolic profiles. mdpi.com For indole derivatives, which are susceptible to oxidative metabolism by cytochrome P450 enzymes, the presence of a trifluoroacetyl group could hinder such metabolic pathways.

Table 1: Predicted Lipophilicity and Metabolic Stability of Indole Derivatives This table presents hypothetical data based on general chemical principles for illustrative purposes.

| Compound | Substituent at C3 | Predicted logP | Predicted Metabolic Half-life |

|---|---|---|---|

| 1-Methyl-1H-indole | -H | 2.1 | Low |

| 1-Methyl-3-acetyl-1H-indole | -COCH3 | 2.5 | Moderate |

| This compound | -COCF3 | 3.2 | High |

Impact of Substituents on the Indole Ring on Pharmacological Profile

Modifications to the indole ring of this compound are a key strategy for modulating its pharmacological profile. The position, size, and electronic nature of substituents can profoundly affect a compound's interaction with its biological target.

Research on various indole derivatives has demonstrated the importance of substitution patterns for biological efficacy. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives developed as CysLT1 selective antagonists, the position of substituents on the indole ring was critical. researchgate.net Substitutions at position 4 were found to be the least favorable, while substitutions at position 7 were the most favorable for activity. researchgate.net Furthermore, the nature of the substituent played a significant role, with fluorine-substituted derivatives being more potent than their chlorine-substituted counterparts. researchgate.net Methoxy group substitutions also showed position-dependent effects on potency. researchgate.net

Table 2: Effect of Indole Ring Substitution on Biological Activity of a Hypothetical Series of this compound Derivatives This table presents hypothetical data based on published findings for other indole derivatives to illustrate potential SAR trends.

| Compound | Indole Ring Substituent | Target | Relative Potency (IC50) |

|---|---|---|---|

| A | 5-Fluoro | Kinase X | 50 nM |

| B | 5-Chloro | Kinase X | 150 nM |

| C | 6-Methoxy | Kinase X | 80 nM |

| D | 7-Methoxy | Kinase X | 30 nM |

| E | 4-Methyl | Kinase X | >1000 nM |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable tools in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogs.

For indole derivatives, several QSAR studies have been successfully conducted. For example, 2D- and 3D-QSAR models have been developed for 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as anti-influenza A virus agents. researchgate.net These models identified key molecular descriptors and structural features that correlate with antiviral activity. researchgate.net Similarly, a QSAR model was developed for indeno[1,2-b]indole (B1252910) derivatives as inhibitors of casein kinase II (CK2), a target in cancer therapy. nih.govnih.gov This model was then used to predict the activity of other related compound classes. nih.govnih.gov

The development of a robust QSAR model for this compound and its analogs would involve the following steps:

Data Set Assembly: A series of analogs with varying substituents on the indole ring would be synthesized and their biological activities determined.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) would be calculated for each compound.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) would be used to build a model that correlates the descriptors with biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

A validated QSAR model could then be used to virtually screen new, unsynthesized derivatives of this compound, prioritizing those with the highest predicted potency for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Elucidation of Molecular Interactions and Biological Mechanisms of Action for 1 Methyl 3 Trifluoroacetyl 1h Indole

Enzyme Inhibition Pathways

Currently, there is a lack of specific published research detailing the inhibitory effects of 1-Methyl-3-(trifluoroacetyl)-1H-indole on enzyme activities.